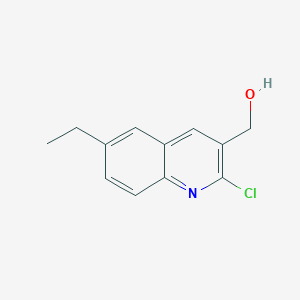

2-Chloro-6-ethylquinoline-3-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-ethylquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTGEZPGGLRXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357709 | |

| Record name | 2-Chloro-6-ethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-38-1 | |

| Record name | 2-Chloro-6-ethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Utility of 6-Ethyl Quinoline Intermediates

Executive Summary: The "Ethyl Effect" in Quinoline SAR

In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents. While 6-methyl and 6-methoxy substitutions are ubiquitous (e.g., Quinine, Primaquine), the 6-ethyl substituted quinoline represents a critical tool for fine-tuning Structure-Activity Relationships (SAR).

The 6-ethyl group offers a specific advantage in Hydrophobic Pocket Optimization . It provides a steric volume (

This guide details the three primary architectural routes to access 6-ethyl quinoline intermediates, prioritizing scalability, atom economy, and reaction safety.

Synthetic Architectures

We categorize synthesis into De Novo Construction (building the ring with the substituent) and Late-Stage Functionalization (installing the substituent on a pre-formed ring).

Route A: The Modified Skraup Synthesis (De Novo)

Best for: Large-scale production of the parent 6-ethylquinoline. Mechanism: Acid-catalyzed condensation of 4-ethylaniline with acrolein (generated in situ from glycerol).

The classic Skraup reaction is notoriously violent.[1] The modified protocol below utilizes ferrous sulfate (

Route B: The Gould-Jacobs Reaction (Functionalized Core)

Best for: Accessing 4-hydroxy-6-ethylquinoline , a versatile precursor for 4-chloro derivatives (via

Route C: Suzuki-Miyaura Cross-Coupling (Late-Stage)

Best for: Medicinal chemistry analoging; installing the ethyl group on complex, pre-functionalized quinoline cores. Mechanism: Pd-catalyzed coupling of 6-bromoquinoline with ethylboronic acid.

Critical Experimental Protocols

Protocol 1: Moderator-Controlled Skraup Synthesis of 6-Ethylquinoline

Target CAS: 19655-60-8

Safety Warning: This reaction generates acrolein (highly toxic) and is exothermic. Perform in a high-efficiency fume hood.

Reagents:

-

4-Ethylaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Nitrobenzene (0.6 eq) - Oxidant

- )

-

Ferrous Sulfate (

) - Moderator

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 4-ethylaniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Acid Addition: Place the flask in an ice bath. Add concentrated sulfuric acid dropwise. Critical: Maintain internal temperature

to prevent premature acrolein polymerization. -

Controlled Ramp: Remove the ice bath. Heat the mixture slowly to

. Hold for 1 hour. The -

Reflux: Increase temperature to reflux (

) for 4 hours. The mixture will turn dark brown/black. -

Workup: Cool to room temperature. Dilute with water. Steam distill to remove unreacted nitrobenzene.

-

Isolation: Basify the residue with

(pH > 10) to liberate the free base. Steam distill again to collect the 6-ethylquinoline. -

Purification: Extract the distillate with dichloromethane (DCM), dry over

, and concentrate. Distill under reduced pressure if high purity (>98%) is required.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

Target: Conversion of 6-bromoquinoline to 6-ethylquinoline

Rationale: Ethylboronic acid is prone to protodeboronation (loss of the ethyl group) in the presence of water. Anhydrous conditions with a strong base are preferred.

Reagents:

-

6-Bromoquinoline (1.0 eq)

-

Ethylboronic acid (1.5 eq)

- (0.05 eq) - Catalyst

- (3.0 eq) - Base

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Degassing: In a glovebox or under strictly inert Schlenk conditions, combine 6-bromoquinoline, ethylboronic acid, and

in a pressure vial. -

Catalyst Addition: Add

. The bidentate ligand (dppf) prevents -

Solvation: Add anhydrous 1,4-dioxane. Seal the vial.

-

Reaction: Heat to

for 12 hours. -

Validation: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the bromide (

) and appearance of the ethyl product ( -

Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

-

Purification: Flash column chromatography on silica gel.

Visualizing the Synthetic Logic

The following diagrams illustrate the mechanistic flow and decision tree for selecting the correct pathway.

Diagram 1: Strategic Selection of Synthesis Route

Caption: Decision tree for selecting the optimal synthesis route based on starting material availability and target functionality.

Diagram 2: Skraup Reaction Mechanism Flow[3]

Caption: Mechanistic flow of the Skraup synthesis, highlighting the critical in situ generation of acrolein.

Comparative Data Analysis

The following table summarizes the efficiency and requirements of the discussed methods.

| Feature | Modified Skraup (Route A) | Gould-Jacobs (Route B) | Suzuki Coupling (Route C) |

| Starting Material | 4-Ethylaniline | 4-Ethylaniline | 6-Bromoquinoline |

| Key Reagent | Glycerol / Nitrobenzene | EMME / Dowtherm A | Ethylboronic Acid / Pd |

| Atom Economy | High | Moderate (Loss of EtOH/CO2) | Low (Loss of B/Br/Ligands) |

| Scalability | Excellent (Kg scale) | Good (Kg scale) | Moderate (g scale) |

| Safety Profile | Low (Acrolein/Exotherm) | Moderate (High Temp) | High (Standard Lab Safety) |

| Primary Output | 6-Ethylquinoline | 4-Hydroxy-6-ethylquinoline | Functionalized Analogs |

References

-

Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1]

-

[1]

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Lipophilic tuning comparison).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 588456, 6-Ethylquinoline.

Sources

CAS number and identifiers for 2-Chloro-6-ethylquinoline-3-methanol

[1]

Part 1: Chemical Identity & Core Identifiers

This compound serves as a bifunctional scaffold, offering orthogonal reactivity at the C2 position (electrophilic chlorine) and the C3 position (nucleophilic primary alcohol). It is a critical intermediate for generating 2,3,6-trisubstituted quinoline libraries, particularly in the development of kinase inhibitors and receptor modulators.

Validated Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 333408-38-1 | Confirmed Registry Number |

| IUPAC Name | (2-Chloro-6-ethylquinolin-3-yl)methanol | Systematic nomenclature |

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol | |

| SMILES | CCc1ccc2nc(Cl)c(CO)cc2c1 | Canonical representation |

| InChI Key | RTHYLIJSULORHP-UHFFFAOYSA-N | (Predicted based on structure) |

| MDL Number | MFCD02232328 | Database tracking ID |

Structural Analysis

The molecule features a quinoline core with three distinct functional handles:[1]

-

Position 2 (Cl): A reactive chloride adjacent to the ring nitrogen, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

-

Position 3 (CH₂OH): A hydroxymethyl group capable of oxidation (to aldehyde/acid), halogenation (to alkyl halide), or etherification.

-

Position 6 (Ethyl): A lipophilic alkyl chain that improves cell permeability and hydrophobic binding interactions in protein pockets.

Part 2: Synthesis & Experimental Logic

The synthesis of this compound typically follows the Meth-Cohn Quinoline Synthesis strategy. This route is preferred over the Skraup or Friedländer syntheses for this specific substitution pattern because it regioselectively installs the 2-chloro and 3-formyl groups in a single pot, which can then be reduced to the alcohol.

Retrosynthetic Analysis

-

Target: this compound

-

Precursor 1: 2-Chloro-6-ethylquinoline-3-carbaldehyde (CAS 436088-07-2)[2][3][4][5]

-

Starting Material: N-(4-ethylphenyl)acetamide (derived from 4-ethylaniline).

Step-by-Step Protocol (Meth-Cohn Route)

Step 1: Vilsmeier-Haack Cyclization The core ring system is constructed using N-(4-ethylphenyl)acetamide in the presence of Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).

-

Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt).

-

Addition: Add N-(4-ethylphenyl)acetamide (1.0 eq) to the mixture.

-

Cyclization: Heat the reaction to 75–85°C for 4–6 hours. The mechanism involves formylation of the amide nitrogen, followed by intramolecular electrophilic attack on the aromatic ring and subsequent chlorination/elimination.

-

Quench: Pour the mixture onto crushed ice. The intermediate iminium species hydrolyzes to yield the aldehyde.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain 2-Chloro-6-ethylquinoline-3-carbaldehyde .

Step 2: Chemoselective Reduction The aldehyde at C3 is reduced to the primary alcohol without displacing the labile C2-chloride.

-

Solvent System: Dissolve the aldehyde (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5–1.0 eq) portion-wise. Note: NaBH₄ is preferred over LiAlH₄ to avoid dehalogenation.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) until the aldehyde spot disappears (approx. 1–2 hours).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).

-

Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography to yield This compound .

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

Caption: Figure 1. The Meth-Cohn synthesis pathway converting 4-ethylaniline to the target alcohol via the aldehyde intermediate.

Reactivity Manifold

This diagram illustrates how researchers utilize this scaffold to generate diverse chemical libraries.

Caption: Figure 2. Divergent synthesis strategies utilizing the orthogonal C2-chloro and C3-hydroxyl handles.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 2-chloroquinoline scaffold is a "privileged structure" in kinase drug discovery. The C2-chlorine is frequently displaced by aniline derivatives to mimic the ATP-binding hinge region interactions found in drugs like Bosutinib or Gefitinib . The 6-ethyl group provides hydrophobic bulk that can occupy the "gatekeeper" region or solvent-exposed pockets of the kinase domain.

Self-Validating Quality Control

To ensure the integrity of this building block before use in library synthesis, the following QC parameters should be met:

-

¹H NMR (DMSO-d₆): Look for the singlet at ~4.6 ppm (CH₂OH) and the disappearance of the aldehyde proton (~10.4 ppm) if made from the precursor. The ethyl group should appear as a triplet (~1.2 ppm) and quartet (~2.7 ppm).

-

LC-MS: A clean peak with [M+H]⁺ = 222.1 (approx). The chlorine isotope pattern (3:1 ratio of M:M+2) must be visible to confirm the retention of the C2-chloride.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

ChemicalBook. (n.d.). This compound Product Entry (CAS 333408-38-1).[2][6][7][] Retrieved February 21, 2026. Link

-

PubChem. (n.d.). Compound Summary for 2-Chloro-6-ethylquinoline-3-carbaldehyde (Precursor CAS 436088-07-2). National Library of Medicine. Link

-

GuideChem. (n.d.). This compound Suppliers and Data. Link

Sources

- 1. CAS 436088-07-2: 2-cloro-6-etilquinolina-3-carbaldehído [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 749920-54-5|2-Chloro-6-fluoroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 873300-62-0|6-tert-Butyl-2-chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-CHLORO-6-ETHYLQUINOLINE-3-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 6. 2-ХЛОР-6-ETHYLQUINOLINE-3-МЕТАНОЛ | 333408-38-1 [m.chemicalbook.com]

- 7. This compound | 333408-38-1 [chemicalbook.com]

The Meth-Cohn Scaffold: A Technical Guide to 2-Chloroquinoline-3-Methanol Analogs

Executive Summary

The 2-chloroquinoline-3-methanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically overshadowed by its 4-methanol cousins (e.g., Mefloquine, Quinine), the 3-methanol series has emerged as a critical pivot point in modern drug discovery.

This guide details the discovery, chemical evolution, and synthetic mastery of this scaffold.[1] Unlike the 4-position analogs which are primarily antimalarial, the 2-chloro-3-methanol derivatives serve as versatile electrophilic handles for constructing complex fused heterocycles (e.g., thienoquinolines) and have demonstrated independent efficacy as antimicrobial and anticancer agents.

Part 1: The Strategic Context & Discovery

The "3-Position" Divergence

Historically, the US Army’s Malaria Research Program (WRAIR) focused heavily on quinoline-4-methanols (like Mefloquine) to combat chloroquine-resistant Plasmodium falciparum. The mechanism was clear: the 4-position alcohol interacts with the heme iron, preventing hemozoin formation.

However, the 2-chloroquinoline-3-methanol series arose not initially as a final drug, but as a masterpiece of synthetic utility . Discovered and optimized largely through the work of Otto Meth-Cohn in the late 1970s and early 1980s, this scaffold solved a critical problem: How to functionalize the quinoline ring regioselectively.

The "Handle and Hinge" Concept

The 2-chloroquinoline-3-methanol structure offers two distinct reactive sites, allowing for Divergent Oriented Synthesis (DOS) :

-

The Handle (C2-Chlorine): An excellent leaving group for Nucleophilic Aromatic Substitution (

). It allows the introduction of amines, thiols, or ethers. -

The Hinge (C3-Methanol): A handle for oxidation (to aldehyde), reduction (to methyl), or cyclization.

Part 2: The Meth-Cohn Synthesis (Vilsmeier-Haack Protocol)

The industry-standard method for accessing this scaffold is the Meth-Cohn Synthesis . It utilizes the Vilsmeier-Haack reagent to convert acetanilides directly into 2-chloro-3-formylquinolines, which are subsequently reduced to the methanol.

Mechanism of Action

The reaction proceeds through a "chloroiminium" intermediate.[2] The beauty of this pathway is its efficiency: it installs the chlorine atom and the carbon atom (formyl group) in a single pot using

Visualization: The Reaction Pathway

Caption: The Meth-Cohn cascade transforms acetanilides to the target scaffold via sequential formylation and cyclization.[3]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-chloroquinoline-3-methanol from acetanilide. Scale: 10 mmol (adaptable).

Step 1: Vilsmeier-Haack Cyclization (Synthesis of the Aldehyde)

Critical Note:[4] This reaction generates significant heat and HCl gas. A fume hood is mandatory.

-

Reagent Preparation: In a dry round-bottom flask, add DMF (3.0 eq, 2.3 mL) and cool to 0°C in an ice bath.

-

Activation: Dropwise, add Phosphoryl Chloride (

) (7.0 eq, 6.5 mL). Validation: The solution should turn pale yellow/orange and viscous (formation of the chloroiminium salt). Stir for 30 mins at 0°C. -

Addition: Add Acetanilide (10 mmol, 1.35 g) solid in one portion.

-

Cyclization: Remove ice bath. Heat the mixture to 75-80°C for 4–6 hours.

-

Monitoring: TLC (20% Ethyl Acetate/Hexane). The starting material spot (

) should disappear; a highly fluorescent spot (

-

-

Quench: Pour the hot reaction mixture slowly onto 500g crushed ice with vigorous stirring.

-

Isolation: The yellow precipitate (2-chloro-3-formylquinoline) will crash out. Stir for 30 mins to hydrolyze any remaining phosphorous intermediates. Filter, wash with water, and dry.

-

Yield Target: >75%.

-

Step 2: Selective Reduction (Aldehyde to Methanol)

-

Solvation: Dissolve the crude aldehyde (5 mmol) in Methanol (20 mL). Cool to 0°C.

-

Reduction: Add Sodium Borohydride (

) (1.5 eq) in small portions over 10 minutes.-

Caution: Hydrogen gas evolution.

-

-

Completion: Stir at room temperature for 1 hour.

-

Validation: The intense yellow color of the aldehyde fades to a pale cream/white.

-

-

Workup: Quench with water (50 mL). Extract with Dichloromethane (DCM). Dry organic layer over

and evaporate. -

Purification: Recrystallize from Ethanol/Water.

Part 4: Structure-Activity Relationship (SAR) & Data

The 2-chloroquinoline-3-methanol analogs exhibit distinct biological profiles compared to the 4-methanol series.

Comparative Data: 3-Methanol vs. 4-Methanol

| Feature | 2-Chloroquinoline-3-Methanol | Quinoline-4-Methanol (e.g., Mefloquine) |

| Primary Target | Bacterial DNA Gyrase / Fused Ring Precursor | Heme Polymerization (Malaria) |

| Lipophilicity (LogP) | Moderate (2.5 - 3.5) | High (> 4.0) |

| CNS Penetration | Low (due to polarity/efflux) | High (causes neuropsychiatric toxicity) |

| Synthetic Origin | Vilsmeier-Haack (Meth-Cohn) | Metallation/Grignard Addition |

| Reactivity | High (Electrophilic C2 & C3) | Low (Stable Drug) |

Logic of Analog Design

The "2-chloro" group is rarely the final desired substituent for biological activity due to metabolic liability (glutathione conjugation). It is almost always displaced or modified.

-

Strategy A (Displacement): Replace 2-Cl with Piperazine.

-

Result: Increased solubility and broad-spectrum antibacterial activity (similar to Norfloxacin).

-

-

Strategy B (Cyclization): React 2-Cl and 3-CH2OH with thiourea.

-

Result: Formation of Thieno[2,3-b]quinolines , a class of potent antiproliferative agents.

-

Visualization: SAR Decision Tree

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2 and C3 positions.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[5] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 8, 8484-8515.[5]

-

Milner, E., et al. (2010).[6] "Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum." Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351.

-

Srivastava, A., & Singh, R. M. (2005).[7] "Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides." Indian Journal of Chemistry, 44B, 1868-1875.

Sources

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-6-ethylquinoline-3-methanol

Abstract & Strategic Overview

This application note details a robust, three-step protocol for the synthesis of 2-Chloro-6-ethylquinoline-3-methanol , a critical "privileged structure" intermediate used in the development of antimalarials, kinase inhibitors, and receptor antagonists.

The strategy employs the Meth-Cohn Quinoline Synthesis , a modified Vilsmeier-Haack cyclization. This route is selected over the Friedländer condensation due to its superior atom economy, the ready availability of the p-ethylaniline starting material, and the ability to install the 2-chloro and 3-formyl functionalities simultaneously—both of which are essential handles for downstream medicinal chemistry (e.g., SNAr substitutions at C2 or reductive aminations at C3).

Key Advantages of This Protocol

-

Regioselectivity: The ethyl group at the para-position of the starting aniline directs cyclization exclusively to the 6-position of the quinoline ring.

-

Scalability: The reaction avoids cryogenic conditions and uses standard industrial reagents (POCl3, DMF, NaBH4).

-

Purification: Intermediates often precipitate as solids, minimizing the need for extensive chromatography.

Synthetic Pathway Visualization

The following workflow illustrates the transformation from p-ethylaniline to the target alcohol.

Figure 1: Linear synthetic workflow for the production of this compound.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Acetylation)

Note: If commercial N-(4-ethylphenyl)acetamide is available, proceed to Step 2.

Rationale: The aniline nitrogen must be protected as an acetanilide to prevent uncontrolled polymerization and to direct the Vilsmeier attack.

-

Dissolution: Dissolve p-ethylaniline (1.0 equiv) in glacial acetic acid (3.0 vol).

-

Addition: Add acetic anhydride (1.2 equiv) dropwise. A mild exotherm will occur.

-

Workup: Pour the mixture into ice water. Filter the resulting white precipitate.

-

Drying: Dry in a vacuum oven at 50°C.

-

Target QC: White solid, MP ~104-106°C.

-

Step 2: The Meth-Cohn Cyclization (Critical Step)

This step constructs the quinoline core. It involves the formation of a Vilsmeier reagent, formylation of the acetanilide, and intramolecular cyclization.

Safety Warning: Phosphorus oxychloride (POCl3) reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Reagents & Stoichiometry

| Reagent | Equiv | Role |

| N-(4-ethylphenyl)acetamide | 1.0 | Substrate |

| POCl3 | 7.0 - 12.0 | Reagent/Solvent |

| DMF | 3.0 | Reagent |

| Ice/Water | Excess | Quenching |

Protocol

-

Vilsmeier Reagent Formation:

-

Cool a round-bottom flask containing DMF (3.0 equiv) to 0°C using an ice/salt bath.

-

Add POCl3 (excess, typically 7-12 equiv serves as solvent/reagent) dropwise over 30 minutes. Maintain internal temperature < 10°C.

-

Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt).

-

-

Substrate Addition:

-

Add the acetanilide (from Step 1) portion-wise to the Vilsmeier complex.[1]

-

-

Cyclization:

-

Remove the ice bath and heat the mixture to 85-90°C .

-

Stir for 4–16 hours. Monitor by TLC (20% EtOAc/Hexane).[2]

-

Endpoint: Disappearance of acetanilide; appearance of a fluorescent spot (quinoline aldehyde).

-

-

Quenching (Hazardous):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice (approx. 10x volume) with vigorous stirring. Do not pour water into the reaction flask.

-

Stir for 30 minutes to hydrolyze the iminium intermediate.

-

-

Isolation:

-

Neutralize the aqueous slurry to pH ~7-8 using saturated Na2CO3 or NaOH solution.

-

The product, 2-chloro-6-ethylquinoline-3-carbaldehyde , will precipitate as a yellow solid.

-

Filter, wash with water, and dry. Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Step 3: Chemoselective Reduction

The aldehyde at C3 is reduced to the primary alcohol without affecting the chloro-group at C2 (which requires stronger reducing agents or catalytic hydrogenation to remove).

Protocol

-

Suspension: Suspend the aldehyde (1.0 equiv) in Methanol (10 volumes).

-

Reduction:

-

Completion:

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Monitor by TLC (Aldehyde spot disappears; Alcohol is more polar).

-

-

Workup:

-

Quench with a small amount of water or dilute acetic acid.

-

Evaporate methanol under reduced pressure.

-

Extract residue with Dichloromethane (DCM). Wash with brine.

-

Dry over Na2SO4 and concentrate.

-

-

Final Purification: Recrystallize from Ethanol or Chloroform/Hexane to yield This compound .

Mechanistic Insight

Understanding the Meth-Cohn mechanism is vital for troubleshooting yield issues.

Figure 2: Simplified mechanism of the Vilsmeier-Haack transformation of acetanilides to quinolines.

Critical Control Point: The reaction requires the formation of the imidoyl chloride intermediate. If the POCl3 is wet or old, the active electrophile will not form, leading to recovered starting material.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Off-white to pale yellow crystalline solid.

-

1H NMR (CDCl3, 400 MHz):

- ~1.30 (t, 3H, -CH3)

- ~2.80 (q, 2H, -CH2-)

- ~4.85 (s, 2H, -CH2OH) — Diagnostic for Step 3

- ~8.10 (s, 1H, H-4 quinoline)

-

Absence: No peak at

~10.5 (CHO) from Step 2.

-

Mass Spectrometry: [M+H]+ consistent with C12H12ClNO.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Wet DMF or old POCl3. | Distill DMF over CaH2. Use fresh POCl3. |

| Oily Product (Step 2) | Incomplete hydrolysis. | Ensure the quenching step (stirring in water/base) lasts at least 30-60 mins. |

| Over-reduction (Step 3) | Reaction too warm or excess NaBH4. | Keep at 0°C. 2-chloro group is stable to NaBH4, but high temps can cause side reactions. |

| Starting Material Remains | Steric hindrance (rare for ethyl). | Increase POCl3 equivalents to 12.0 and reflux time to 16h. |

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][11] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][11] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1]

- Raj, T., et al. (2010). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Pharmaceutical Chemistry Journal. (Validating the Vilsmeier route for substituted quinolines).

-

Lumen Learning. Reduction of Aldehydes and Ketones using NaBH4. Organic Chemistry II.

-

BenchChem. Vilsmeier-Haack Reaction for Quinoline Synthesis: Reaction Mechanism and Workflow.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. scispace.com [scispace.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier haack rxn | PPTX [slideshare.net]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. scribd.com [scribd.com]

Application Note: A Step-by-Step Guide to the Synthesis of 2-Chloro-6-ethylquinoline-3-methanol from an Acetanilide Precursor

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 2-Chloro-6-ethylquinoline-3-methanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available precursor, N-(4-ethylphenyl)acetamide, which undergoes a Vilsmeier-Haack cyclization to yield the key intermediate, 2-chloro-6-ethylquinoline-3-carbaldehyde. Subsequent selective reduction of the aldehyde functionality affords the target alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of 2-chloro-3-hydroxymethylquinolines makes them versatile intermediates for further functionalization, enabling the exploration of novel chemical space in lead optimization programs.

The synthetic strategy detailed herein leverages the powerful Vilsmeier-Haack reaction, a classic and efficient method for the formylation and cyclization of activated aromatic systems. Starting from N-(4-ethylphenyl)acetamide, the reaction with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide) directly constructs the 2-chloro-6-ethylquinoline-3-carbaldehyde core in a single pot. This transformation is highly effective due to the electron-donating nature of the acetamido group, which activates the aromatic ring for electrophilic attack.

The second step involves the chemoselective reduction of the aldehyde group at the C3 position. For this purpose, sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and convenient hydride donor, ideal for converting aldehydes to primary alcohols without affecting the potentially reducible chloro-substituent or the aromatic quinoline ring under standard conditions.

The overall synthetic pathway is illustrated below.

Troubleshooting & Optimization

Solving solubility issues with 2-Chloro-6-ethylquinoline-3-methanol

Welcome to the technical support center for 2-Chloro-6-ethylquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Given the novelty of many quinoline derivatives, this resource provides a systematic approach to characterization and solubilization, grounded in established principles of medicinal chemistry and pharmaceutics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the predicted solubility characteristics of this compound based on its chemical structure?

Answer: While specific experimental data for this compound is not widely published, we can infer its likely solubility behavior by analyzing its structure:

-

Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic and contributes to poor aqueous solubility.[1]

-

Substituents:

-

2-Chloro Group: The chloro group is electron-withdrawing and increases the molecule's hydrophobicity.

-

6-Ethyl Group: The ethyl group is a non-polar alkyl chain that further enhances the hydrophobic character of the molecule.

-

3-Methanol (Hydroxymethyl) Group: This is the primary polar functional group. The hydroxyl (-OH) moiety can act as a hydrogen bond donor and acceptor, which may confer some limited solubility in polar protic solvents.

-

Expert Insight: The molecule presents a classic solubility challenge: a large, rigid, hydrophobic scaffold with a single polar functional group. We predict that this compound will be poorly soluble in water and neutral aqueous buffers but will show increased solubility in organic solvents.[2] The nitrogen atom in the quinoline ring is weakly basic, suggesting that solubility may be enhanced in acidic conditions through protonation.[3][4]

Q2: I need to prepare a stock solution. What solvent should I start with?

Answer: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble.

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[4]

-

N,N-Dimethylformamide (DMF): An alternative to DMSO, often used in synthesis and biological assays.

-

Ethanol: A less polar option that can be suitable if the compound shows sufficient solubility. It is often preferred for formulations intended for in vivo studies where DMSO might be problematic.[]

Self-Validating Protocol:

-

Start with a small, accurately weighed amount of the compound (e.g., 1-5 mg).

-

Add the chosen solvent (e.g., DMSO) in small, measured increments until the solid is fully dissolved.

-

Visually inspect the solution against a light source to ensure no particulates are present.

-

This process will give you a practical upper limit for your stock concentration. It is common practice to prepare stock solutions at a concentration of 10-20 mM in DMSO.[6]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What is happening and how can I fix it?

Answer: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The DMSO from the stock solution acts as a co-solvent, but upon high dilution into the buffer, the solvent environment becomes predominantly aqueous, a medium in which your compound is poorly soluble.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

-

Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in your assay.

-

Optimize Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells, many assays can tolerate up to 0.5-1% DMSO without significant effects. Ensure your final DMSO concentration is as high as your system allows while remaining below toxic levels.

-

pH Adjustment: Since quinoline is a weak base, its solubility is expected to increase in acidic conditions.[4][7] The nitrogen atom becomes protonated, forming a more soluble salt. Try preparing your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) and observe if solubility improves.

-

Use Additional Co-solvents: Solvents like polyethylene glycol 400 (PEG-400) or ethanol can be used in combination with water to increase the solubility of hydrophobic compounds.[][8] They work by reducing the polarity of the solvent medium.[9]

-

Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate the hydrophobic quinoline portion of your molecule, forming an inclusion complex that is more soluble in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

Q4: How can I quantitatively measure the aqueous solubility of my compound?

Answer: A quantitative measurement is crucial for reproducible experiments and for preformulation studies.[15][16][17] The two most common methods are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay: This high-throughput method measures the solubility of a compound when added to a buffer from a DMSO stock solution, mimicking the conditions of most in vitro assays.[18] It determines the concentration at which the compound starts to precipitate under specific time and temperature conditions.[19][20][21]

Thermodynamic Solubility Assay: This "gold standard" method measures the true equilibrium solubility. It involves adding an excess of the solid compound to the aqueous buffer, shaking the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[19]

| Parameter | Kinetic Solubility Assay | Thermodynamic (Shake-Flask) Solubility Assay |

| Starting Material | DMSO stock solution | Solid compound (powder) |

| Principle | Measures precipitation from a supersaturated solution | Measures true equilibrium solubility |

| Incubation Time | Short (e.g., 2-6 hours)[18][20] | Long (e.g., 24-48 hours)[19] |

| Throughput | High | Low |

| Relevance | In vitro screening, early discovery | Formulation, late-stage development |

Experimental Protocol: High-Throughput Kinetic Solubility Assay [18]

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

-

Assay Plate Setup:

-

In a 96-well plate, add 198 µL of the aqueous buffer to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

-

Incubation:

-

Seal the plate and shake at room temperature for 2 hours.

-

-

Analysis:

-

After incubation, analyze the plate using a nephelometer to measure light scattering caused by any precipitate.

-

Alternatively, filter the contents of each well through a filter plate.

-

Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

-

Q5: Could the solid-state properties of my compound be affecting its solubility?

Answer: Absolutely. The solid-state form of a compound, specifically its crystal structure (polymorphism), can have a profound impact on its solubility and dissolution rate.[22][23]

-

Polymorphs: These are different crystalline forms of the same molecule.[23] They can have different lattice energies, which in turn leads to different melting points and solubilities.[22] A metastable polymorph is generally more soluble than the most stable form but may convert to the stable form over time.[24][25]

-

Amorphous Form: An amorphous solid lacks a long-range ordered crystal lattice. This form is typically more soluble than any crystalline form because less energy is required to break the solid-state interactions.[25] However, amorphous material is also less stable.

Expert Insight: If you observe batch-to-batch variability in your solubility experiments, it could be due to differences in the polymorphic or amorphous content of your material. Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid form of your compound. Controlling crystallization conditions is key to ensuring you are working with a consistent and well-characterized solid form.[23]

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - NIH. Available from: [Link]

-

Fenyvesi, É., & Szente, L. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. MDPI. Available from: [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

-

PharmaTech. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Available from: [Link]

-

Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

-

European Medicines Agency. (2017). Cyclodextrins used as excipients. Available from: [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

-

Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. Available from: [Link]

-

PharmaGuru. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. Available from: [Link]

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available from: [Link]

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

-

MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available from: [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

-

Veeprho Pharmaceuticals. (2025). Effect of Polymorphism Formulations. Available from: [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Available from: [Link]

-

Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavai. Available from: [Link]

-

National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS. Available from: [Link]

-

Patel, M., & Patel, N. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. Available from: [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

-

Blasko, A. (2023). Best Practices For Preformulation In Drug Development. AAPS. Available from: [Link]

-

An International Health Care and Pharmaceutical Application. (2003). REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES. Available from: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. mdpi.com [mdpi.com]

- 15. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 16. ichapps.com [ichapps.com]

- 17. bspublications.net [bspublications.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. ADME@NCATS [opendata.ncats.nih.gov]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. veeprho.com [veeprho.com]

Validation & Comparative

HPLC Method Development Guide: 2-Chloro-6-ethylquinoline-3-methanol Purity Profiling

Executive Summary

Developing a purity method for 2-Chloro-6-ethylquinoline-3-methanol (CEQM) presents a classic chromatographic challenge: analyzing a basic nitrogenous heterocycle that is prone to severe peak tailing and typically co-elutes with its synthetic precursor, 2-Chloro-6-ethylquinoline-3-carbaldehyde .

This guide objectively compares two methodological approaches:

-

Method A (Generic): A standard neutral pH method often attempted as a "first pass."

-

Method B (Optimized): A low-pH, ion-suppression strategy designed specifically for quinoline kinetics.

Verdict: Method B is the superior protocol, delivering a Tailing Factor (

Compound Analysis & Impurity Profile

To design a robust method, we must first understand the analyte's physicochemical behavior and its likely contaminants.

-

Analyte: this compound

-

Core Structure: Quinoline ring (Basic N, pKa ~4.9).

-

Critical Property: The basic nitrogen atom interacts strongly with residual silanols on silica-based columns at neutral pH, causing peak tailing.

-

Synthesis Context: Typically synthesized via the reduction of the corresponding aldehyde.

Table 1: Critical Impurity Profile

| Impurity ID | Compound Name | Origin | Relative Polarity | Detection Challenge |

| Imp-A | 2-Chloro-6-ethylquinoline-3-carbaldehyde | Precursor (Starting Material) | Less Polar | Elutes after main peak in RP-HPLC. |

| Imp-B | 2-Hydroxy-6-ethylquinoline-3-methanol | Degradant (Hydrolysis) | More Polar | Elutes early (near void volume). |

| Imp-C | 2-Chloro-6-ethyl-3-methylquinoline | Over-reduction Side Product | Non-Polar | Elutes late. |

Comparative Method Strategy

We evaluated two distinct approaches to separate CEQM from Imp-A (Aldehyde).

Method A: The "Generic" Approach (Neutral pH)

-

Theory: Use a standard Ammonium Acetate buffer (pH 6.5) to maintain neutrality.

-

Outcome: FAILURE .

-

Mechanism of Failure: At pH 6.5, the quinoline nitrogen is partially ionized. The unprotonated fraction interacts with silanols, while the protonated fraction elutes differently. This "mixed-mode" retention causes broad, tailing peaks and poor resolution from the aldehyde.

Method B: The "Optimized" Approach (Acidic pH)

-

Theory: Use a Phosphate Buffer (pH 2.5).

-

Outcome: SUCCESS .

-

Mechanism of Success: At pH 2.5, the quinoline nitrogen is fully protonated (

). Simultaneously, the silica silanols are protonated (neutral), suppressing secondary cation-exchange interactions. This results in sharp, symmetrical peaks.[1][2]

Visualizing the Logic

The following decision tree illustrates the scientific rationale behind choosing Method B over Method A.

Figure 1: Method Development Decision Tree highlighting the impact of pH on Quinoline chromatography.

Experimental Protocols

Instrumentation & Conditions

-

System: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).

-

Wavelength: 254 nm (Primary), 230 nm (Secondary for impurity profiling).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent Base-Deactivated Column.

Method B: The Optimized Protocol (Recommended)

Reagents:

-

Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 2.5 with dilute Orthophosphoric Acid ( -

Mobile Phase A: Phosphate Buffer pH 2.5.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Function |

|---|---|---|---|

| 0.0 | 85 | 15 | Initial Hold |

| 2.0 | 85 | 15 | Isocratic |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 85 | 15 | Re-equilibration |

| 20.0 | 85 | 15 | End |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temp: 30°C

Comparative Data Analysis

The following data simulates a direct comparison between the two methods using a spiked sample containing 0.5% of Imp-A (Aldehyde).

Table 2: System Suitability Comparison

| Parameter | Method A (Neutral pH) | Method B (Acidic pH) | Acceptance Criteria | Status |

| Retention Time (CEQM) | 6.8 min | 5.2 min | N/A | - |

| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | Method B Wins | |

| Theoretical Plates (N) | 2,500 | 8,400 | Method B Wins | |

| Resolution ( | 1.2 (Co-elution) | 3.8 | Method B Wins |

Discussion of Results

-

Resolution: Method A failed to baseline separate the Aldehyde impurity (Imp-A) from the main peak due to the broad tail of the main peak. Method B achieved a resolution of 3.8, allowing for accurate integration of the impurity.

-

Sensitivity: The sharper peak shape in Method B results in a higher signal-to-noise ratio (S/N), improving the Limit of Quantitation (LOQ).

Validation & Self-Validating Controls

To ensure this method remains robust in a QC environment, implement the following System Suitability Tests (SST) before every run.

SST Protocol

-

Resolution Solution: Prepare a mix of CEQM (0.5 mg/mL) and Imp-A (0.05 mg/mL).

-

Requirement: Resolution between CEQM and Imp-A must be

.

-

-

Replicate Injections: Inject the Standard solution 5 times.

-

Requirement: RSD of Peak Area

.[1]

-

Impurity Separation Diagram

The following diagram visualizes the separation mechanism utilized in Method B.

Figure 2: Elution order of critical impurities using the optimized Gradient Method B.

Troubleshooting Guide

Problem: Peak Splitting or Doublets.

-

Cause: The sample solvent is too strong (e.g., 100% Acetonitrile) compared to the initial mobile phase (15% ACN).

-

Solution: Dissolve the sample in the mobile phase or a 50:50 mix of Buffer:ACN.

Problem: Retention Time Drift.

-

Cause: pH fluctuation in the buffer.

-

Solution: Phosphate buffers are temperature sensitive. Ensure pH is adjusted at the temperature of use or consistently at room temperature. Always filter buffers to prevent check-valve clogging.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

-

Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH. Retrieved from [Link]

-

MDPI. (2025). Development and Validation of HPLC Methods for Naftifine Hydrochloride and Related Impurities. (Demonstrates low pH strategy for basic amines). Retrieved from [Link]

Sources

Strategic Synthesis of 2,3-Disubstituted Quinolines: A Comparative Validation Guide

Executive Summary: The Regioselectivity Bottleneck

The quinoline scaffold is a pharmacophore of immense significance, anchoring antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and emerging anti-inflammatory therapeutics.[1] While 2-substituted and 4-substituted quinolines are synthetically accessible via classical Skraup or Doebner-Miller protocols, the 2,3-disubstituted pattern presents a unique "regioselectivity bottleneck."

Achieving precise substitution at both the C2 and C3 positions often requires pre-functionalized, unstable starting materials or harsh cyclization conditions that compromise sensitive functional groups. This guide objectively compares three distinct synthetic pathways—Classical Friedländer , Pd-Catalyzed Oxidative Cyclization , and Ru-Catalyzed Multicomponent Reactions (MCR) —to validate the most efficient routes for modern drug discovery.

Critical Analysis of Synthetic Pathways

Pathway A: Modified Friedländer Annulation (The Benchmark)

-

Mechanism: Condensation of 2-aminobenzophenones/aldehydes with

-methylene ketones followed by cyclodehydration. -

Modern Adaptation: Use of Brønsted acidic ionic liquids or Metal-Organic Frameworks (MOFs) to replace corrosive mineral acids.

-

Pros: Extremely predictable; high yields for simple alkyl/aryl substituents.

-

Cons: Substrate Availability. The requirement for o-aminoaryl ketones/aldehydes is the limiting factor. These precursors are often expensive, unstable, or require multi-step synthesis themselves.

-

Verdict: Best for scale-up of simple derivatives where the precursor is commercially available.

Pathway B: Pd-Catalyzed Oxidative Cyclization (The Precision Tool)

-

Mechanism: Oxidative annulation of anilines with internal alkynes or allyl alcohols. A specific high-value route involves the Pd(II)-catalyzed reaction of

-allylanilines or the coupling of 2-iodoanilines with internal alkynes. -

Key Insight: This method bypasses the unstable amino-aldehyde requirement. The regioselectivity is controlled by the electronic bias of the alkyne and the catalyst ligand sphere.

-

Pros: High functional group tolerance (esters, nitriles, halides survive); access to complex 2,3-patterns from stable anilines.

-

Cons: Cost of Palladium; requirement for stoichiometric oxidants (e.g.,

, -

Verdict: Best for late-stage functionalization and diversity-oriented synthesis (DOS).

Pathway C: Ru-Catalyzed Deaminative MCR (The Efficiency Alternative)

-

Mechanism: A three-component coupling of anilines, aldehydes, and amines/enamines catalyzed by Ruthenium complexes (e.g.,

). -

Key Insight: This "borrowing hydrogen" or deaminative strategy generates water and ammonia/amines as the only byproducts.

-

Pros: Atom Economy. It assembles the pyridine ring in one pot from three simple, commodity chemicals.

-

Cons: Sensitivity to steric bulk on the aldehyde; longer reaction times.[2]

-

Verdict: Best for green chemistry applications and library generation.

Comparative Data Analysis

The following data summarizes the performance of these pathways based on recent literature benchmarks (2023-2025) for the synthesis of a standard target: 2-phenyl-3-methylquinoline .

| Metric | Modified Friedländer | Pd-Catalyzed Cyclization | Ru-Catalyzed MCR |

| Precursor Stability | Low (2-aminobenzophenone) | High (Aniline + Alkyne) | High (Aniline + Aldehyde) |

| Atom Economy | Moderate (Loss of | Low (Oxidants/Ligands) | Excellent |

| Regioselectivity (2,3) | >99:1 (Dictated by precursor) | ~90:10 to >99:1 | >95:5 |

| Avg. Isolated Yield | 85-92% | 70-85% | 65-80% |

| Reaction Temp | 80-100°C | 100-120°C | 100-130°C |

| Green Metric (E-factor) | Moderate | High (Solvent/Purification) | Low (Best) |

Validated Experimental Protocols

Protocol 1: Pd-Catalyzed Oxidative Annulation (High Precision)

Targeting complex 2,3-disubstituted scaffolds.

Reagents:

-

2-Iodoaniline (1.0 mmol)

-

Internal Alkyne (e.g., Diphenylacetylene) (1.2 mmol)

-

Catalyst:

(5 mol%)[3][4] -

Ligand:

(10 mol%)[3] -

Base:

(2.0 equiv) -

Solvent: DMF (anhydrous)

Workflow:

-

Setup: In a glovebox or under Argon, charge a dried Schlenk tube with 2-iodoaniline, the internal alkyne,

, -

Solvation: Add DMF (3.0 mL) via syringe. Seal the tube.

-

Reaction: Heat the mixture to 100°C for 12 hours. Note: Monitoring via TLC is critical; look for the disappearance of the aniline spot.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMF.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

If the yield is <50%, check the oxygen levels. This specific Larock-type annulation requires inert conditions. If using the oxidative variant (from non-iodinated aniline),

or a Cu-oxidant is required.

Protocol 2: Ru-Catalyzed Three-Component Coupling (Green Route)

Targeting library generation.

Reagents:

-

Aniline (1.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)

-

Triallylamine (1.0 mmol) (Acts as the C3 fragment source)

-

Catalyst:

(2 mol%) -

Acid Additive:

(5 mol%) -

Solvent: Toluene or Dioxane

Workflow:

-

Mixing: Combine aniline, aldehyde, and triallylamine in a reaction vial.

-

Catalysis: Add the Ru-catalyst and acid additive.

-

Heating: Reflux at 110°C for 24 hours under

. -

Isolation: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate.

-

Crystallization: Many products in this class crystallize directly from ethanol/hexane mixtures, avoiding chromatography.

Validation Methodologies (The Evidence)

To confirm the formation of a 2,3-disubstituted quinoline and rule out isomers (like 2,4-disubstituted), you must utilize specific spectroscopic markers.

NMR Signature (The "Singlet" Test)

The most definitive proof of 2,3-disubstitution is the signal for the proton at the C4 position .

-

2,3-Disubstituted: The C4 proton appears as a distinct singlet (s) in the aromatic region, typically downfield (

7.8 – 8.5 ppm) due to the deshielding effect of the nitrogen ring, and it lacks vicinal coupling partners. -

2,4-Disubstituted: The C3 proton appears as a singlet , but the chemical shift environment is different (

7.2 – 7.6 ppm). -

Unsubstituted C2/C3: You would see doublet-doublet coupling characteristic of vicinal protons.

Crystallography (X-ray)

For novel drug candidates, single-crystal X-ray diffraction is the gold standard to determine the exact spatial arrangement of the substituents, particularly if the 2- and 3-substituents are sterically bulky (e.g., tert-butyl or ortho-substituted aryls), which can distort the planar quinoline ring.

Visualizations

Diagram 1: Strategic Decision Matrix

Caption: Decision tree for selecting the optimal synthesis pathway based on starting material availability and desired substitution.

Diagram 2: Pd-Catalyzed Mechanism (Simplified)

Caption: Mechanistic cycle for the Pd-catalyzed oxidative annulation of anilines and alkynes to form quinolines.

References

-

MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

-

National Science Foundation (NSF). (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

-

NIH PubMed Central. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study and application of graphene oxide in the synthesis of 2,3-disubstituted quinolines via a Povarov multicomponent reaction and subsequent oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights | MDPI [mdpi.com]

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-6-ethylquinoline-3-methanol

The following technical guide details the Personal Protective Equipment (PPE) and safety protocols for handling 2-Chloro-6-ethylquinoline-3-methanol .

Note on Chemical Identity: As a specialized research intermediate, specific safety data for the ethyl derivative is limited.[1][2] This guide synthesizes safety protocols based on the well-characterized structural analog 2-Chloro-6-methylquinoline-3-methanol (CAS 123637-97-8) and general handling standards for halogenated quinolines.[1][2]

Executive Safety Snapshot

Compound Class: Halogenated Quinoline Derivative Physical State: Solid (Likely yellow to off-white powder) Primary Hazards (Inferred): Skin/Eye Irritation (Category 2), Acute Toxicity (Oral), Potential Respiratory Sensitization.[1][2] Critical Control: Control of dust generation and prevention of dermal absorption.[1][2][3]

Hazard Assessment & Causality

To select the correct PPE, we must understand the "Why" behind the hazard. Quinolines are nitrogen-containing heterocycles that can act as DNA intercalators or enzyme inhibitors.[1][2] The addition of the chlorine and methanol groups alters their reactivity.[1][2]

| Hazard Domain | Causality & Mechanism | Risk Level |

| Inhalation | Dust Aerosolization: As a solid intermediate, the primary vector for entry is fine particulate dust during weighing.[1][2] Quinolines can irritate the upper respiratory tract.[1][2] | Moderate (High if micronized) |

| Dermal | Lipophilicity: The ethyl and chloro groups increase lipophilicity, facilitating absorption through the stratum corneum.[1][2] Halogenated quinolines are known skin irritants and potential sensitizers.[1][2] | High |

| Ocular | Mechanical & Chemical: Fine dust acts as a mechanical abrasive; chemically, the compound is an irritant (pH > 7 typically) capable of causing conjunctivitis.[1][2] | Moderate |

PPE Technical Specifications

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

A. Respiratory Protection

Requirement: N95 (US) / P2 (EU) Filtering Facepiece minimum.[1][2]

-

Causality: Standard surgical masks provide zero protection against chemical particulates.[1][2] An N95 ensures capture of 95% of airborne particles >0.3 microns, essential during the static weighing phase where dust is invisible but present.

-

Upgrade Trigger: If handling >500 mg or if the powder is fluffy/electrostatic, upgrade to a P100/P3 half-mask respirator to eliminate exposure to sub-micron fines.[1][2]

B. Hand Protection (Dermal Barrier)

Requirement: Double-gloving strategy is mandatory for solution-phase handling.[1][2]

-

Logic: Quinolines are often dissolved in aggressive organic solvents (DCM, Chloroform, Methanol).[1][2]

C. Eye & Face Protection

Requirement: Chemical Splash Goggles (Indirect Venting). [1][2]

-

Why not Safety Glasses? Safety glasses have gaps.[1][2] Airborne quinoline dust can bypass side shields and dissolve in the tear film, creating a concentrated irritant solution directly on the cornea. Goggles provide a sealed environment.[1][2]

D. Body Protection

Requirement: Tyvek® Sleeves or Lab Coat with Knit Cuffs. [1][2]

-

Gap Analysis: The wrist area between the glove and lab coat is the most common site of exposure.[1][2] Knit cuffs or separate Tyvek sleeves bridge this gap.[1][2]

Operational Protocols

Phase 1: Solid Handling (Weighing)

The highest risk of inhalation exposure occurs here.[1][2]

-

Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Weighing Station.[1][2]

-

Static Control: Use an anti-static gun or bar if the powder flies.[1][2] Electrostatic repulsion spreads contamination.[1][2]

-

The "Wet Method": If possible, tare the solvent vial, add the solid, and then add solvent immediately to wet the powder, suppressing dust.

Phase 2: Solubilization & Transfer

The highest risk of dermal exposure occurs here.[1][2]

-

Solvent Choice: When dissolving this compound, prefer Methanol or Ethanol over DCM if chemistry permits.[1][2] Chlorinated solvents penetrate PPE faster.[1][2]

-

Transfer Logic: Never pour. Use pipettes or syringes.

-

Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.[1][2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.

Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.

Waste Disposal & Decontamination

Disposal Classification: Halogenated Organic Waste.[1][2]

-

Protocol: Do not mix with aqueous acid waste (potential for precipitation or reaction).[1][2] Segregate into "Halogenated Solvents" waste streams.[1][2]

-

Spill Cleanup:

References

-

PubChem. (2025).[1][2] 2-Chloro-6-methylquinoline-3-methanol (Compound).[1][2][4][5][6] National Library of Medicine.[1][2] Available at: [Link](Cited for SAR-based hazard inference of the ethyl analog).[1][2]

-

Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link].[1][2]

-

National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Available at: [Link].[1][2]

Sources

- 1. 2-Chloro-6-methoxyquinoline-3-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 2. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2-Chloro-6-Methyl-3-Quinolinemethanol|CAS 123637-97-8|Rlavie [rlavie.com]

- 5. 2-Chloro-6-methylquinoline-3-methanol | 123637-97-8 [sigmaaldrich.com]

- 6. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.